molecular formula C10H9BrF3NO B2445767 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 3851-43-2

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2445767
CAS No.: 3851-43-2
M. Wt: 296.087
InChI Key: NMAQEVYCJBKRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound with the CAS Registry Number 3851-43-2 . It has a molecular formula of C 10 H 9 BrF 3 NO and a molecular weight of 296.08 g/mol . This compound serves as a valuable building block in medicinal chemistry research, particularly in the synthesis and structure-activity relationship (SAR) studies of novel pharmacologically active molecules. This reagent has demonstrated significant research value in the development of antichlamydial agents. Scientific studies have utilized derivatives and compounds with similar structural motifs as intermediates in the creation of sulfonylpyridine-based molecules, which are investigated for their ability to selectively impair the growth of Chlamydia trachomatis . This bacterium is a global health concern as the most common bacterial sexually transmitted infection and a leading cause of preventable infertility and infectious blindness . The research focuses on developing targeted treatments that avoid the drawbacks of broad-spectrum antibiotics, such as the disruption of commensal microbiota and the promotion of bacterial resistance . The bromo and propanamide groups in the structure make it a versatile intermediate for further chemical modifications, allowing researchers to explore new chemical space in drug discovery. Its role is foundational in constructing complex molecules aimed at interacting with specific bacterial targets. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-bromo-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-4-2-3-7(5-8)10(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAQEVYCJBKRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the bromination of N-[3-(trifluoromethyl)phenyl]propanamide. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and the specific requirements of the synthesis process. The use of automated systems and advanced monitoring techniques ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide is in the development of pharmaceuticals, particularly as a potential lead compound for new drugs targeting various diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, in vitro tests have shown dose-dependent cytotoxicity in human breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction via mitochondrial pathways .
  • Enzyme Inhibition : Research has highlighted its potential as an enzyme inhibitor, which could be beneficial in cancer metabolism modulation. Inhibitory effects on specific enzymes involved in tumor growth have been documented, indicating that this compound could serve as a scaffold for developing new anticancer drugs.

Analgesic Properties

Studies have also explored the analgesic properties of compounds structurally related to this compound. Analogs have shown effectiveness as TRPV1 antagonists, which are crucial for pain modulation. For example, modifications to the structure led to compounds with significantly enhanced potency against capsaicin-induced pain in animal models .

Case Study 1: Anticancer Efficacy

A study focused on the cytotoxic effects of this compound on MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis rates compared to control groups. The mechanism was linked to mitochondrial pathway activation, highlighting its potential for further development as an anticancer therapeutic.

Case Study 2: TRPV1 Antagonism

In another investigation, derivatives of this compound were synthesized and evaluated for their TRPV1 antagonistic properties. The results showed that specific modifications increased binding affinity and potency significantly, suggesting that these compounds could be developed into effective analgesics for neuropathic pain management.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3,3-trifluoropropene: Another brominated compound with a trifluoromethyl group, used in similar synthetic applications.

    3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide: A structurally related compound with additional functional groups, studied for its unique chemical properties.

Uniqueness

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide stands out due to its specific combination of bromine and trifluoromethyl groups, which confer unique reactivity and stability. This makes it a valuable compound in both research and industrial applications, offering distinct advantages over similar compounds in terms of selectivity and efficiency.

Biological Activity

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the bromine and trifluoromethyl groups enhances its chemical properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential as a therapeutic agent.

  • IUPAC Name : this compound
  • Molecular Formula : C11H10BrF3N
  • Molecular Weight : 302.1 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. This compound has been shown to modulate enzyme activities and receptor interactions, leading to various biochemical responses. The trifluoromethyl group is particularly significant as it enhances lipophilicity and electron-withdrawing properties, which can influence binding affinity and selectivity toward target proteins.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

  • Antimicrobial Activity : Studies indicate that this compound exhibits selective antimicrobial properties against various pathogens, including bacteria and fungi. For instance, the presence of the trifluoromethyl group has been linked to enhanced activity against Chlamydia species, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The compound's structure allows it to interfere with cellular processes, leading to apoptosis in certain cancer types .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism and proliferation .

Study 1: Antichlamydial Activity

A study focused on the antichlamydial properties of derivatives containing the trifluoromethyl group found that this compound exhibited significant activity against Chlamydia. The mechanism was attributed to its ability to disrupt chlamydial inclusion formation in infected cells .

Study 2: Cytotoxicity Against Cancer Cells

In a series of cytotoxicity assays involving various cancer cell lines, this compound demonstrated IC50 values comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl ring could enhance its efficacy against specific tumor types .

Data Tables

Biological ActivityTest SystemObserved EffectReference
AntimicrobialChlamydiaSignificant inhibition
CytotoxicityCancer Cell LinesIC50 values < 20 µM
Enzyme InhibitionVarious EnzymesModerate inhibition observed

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via bromination of the corresponding propanamide precursor. A common approach involves:

  • Step 1: Reacting 3-(trifluoromethyl)aniline with bromopropionyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere.
  • Step 2: Optimizing reaction temperature (0–5°C) to minimize side reactions like hydrolysis or over-bromination .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Key Optimization Parameters:

ParameterOptimal RangeImpact on Yield
Reaction Temp.0–5°CPrevents decomposition
SolventDichloromethaneEnhances solubility
Molar Ratio1:1.2 (aniline:bromopropionyl chloride)Minimizes unreacted starting material

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for signals at δ 7.5–8.0 ppm (aromatic protons on the trifluoromethylphenyl group) and δ 3.8–4.2 ppm (CH₂Br moiety) .
    • ¹³C NMR: Confirm the presence of CF₃ (δ ~120 ppm, q, J = 270 Hz) and carbonyl (C=O, δ ~170 ppm).
  • FT-IR: Peaks at ~1680 cm⁻¹ (amide C=O stretch) and ~650 cm⁻¹ (C-Br stretch) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Common Pitfalls:

  • Overlapping signals in NMR due to aromatic substituents. Use 2D NMR (COSY, HSQC) for resolution .
  • Degradation during MS analysis. Employ soft ionization (ESI) and low-heat settings .

Q. What safety protocols are critical for handling and storing this compound?

Methodological Answer:

  • Handling:
    • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
    • Work in a fume hood to prevent inhalation of volatile brominated byproducts .
  • Storage:
    • Keep in airtight, light-resistant containers under inert gas (argon/nitrogen).
    • Store at –20°C in a dry environment to prevent hydrolysis .

Emergency Response:

  • Skin Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
  • Spill Management: Absorb with inert material (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Scenario: Discrepancies in NMR chemical shifts due to rotational isomers or polymorphism.
  • Resolution Strategies:
    • Variable Temperature NMR: Conduct experiments at 25°C and –40°C to observe coalescence of split peaks, confirming dynamic rotational isomerism .
    • X-ray Crystallography: Resolve ambiguities by determining the crystal structure. For example, a similar brominated propanamide derivative crystallized in the monoclinic space group P2₁/c with Z = 4 .
    • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Case Study:
In 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide, X-ray analysis confirmed a twisted amide bond (C–N–C=O dihedral angle: 25.3°), explaining split NMR signals .

Q. What strategies enhance the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Reactivity Modifiers:
    • Solvent Effects: Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
    • Catalysts: Add KI (10 mol%) to facilitate bromide displacement via an SN2 mechanism .
    • Microwave Irradiation: Reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% .

Experimental Design:

ConditionYield (%)Reaction Time
Conventional heating6012 hrs
Microwave (100°C)7530 min

Mechanistic Insight:
The electron-withdrawing trifluoromethyl group activates the bromine atom for nucleophilic attack, as shown in DFT studies .

Q. How can computational methods predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., androgen receptor antagonists). Key steps:
    • Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
    • Dock into the receptor’s active site (PDB ID: 1XQ2 for androgen receptor) .
  • ADMET Prediction: Employ SwissADME to assess pharmacokinetics (e.g., logP = 2.8 ± 0.3, indicating moderate lipophilicity) .

Validation:
Compare docking scores (–9.2 kcal/mol) with known antagonists (e.g., bicalutamide: –8.7 kcal/mol) to prioritize synthesis .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/water (70:30) with 0.1% formic acid.
    • Detect impurities (e.g., de-brominated byproduct) at RT = 6.2 min .
  • Limits of Detection (LOD):
    • UV: 0.1% (220 nm).
    • MS: 0.01% (SIM mode for m/z 228 [M+H]⁺) .

Quality Control Table:

ImpurityRT (min)LOD (%)
De-brominated6.20.01
Hydrolyzed amide5.80.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.